

Application Notes and Protocols for ONC201 in Leukemia Cell Lines

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Compound of Interest

Compound Name: SB-429201

Cat. No.: B15587965

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Introduction

ONC201, the founding member of the imipridone class of anti-cancer compounds, has demonstrated significant therapeutic potential in various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These application notes provide a comprehensive overview of the use of ONC201 in leukemia cell lines, detailing its mechanism of action, protocols for key experiments, and expected outcomes. The primary mechanism of action of ONC201 is the allosteric activation of the mitochondrial caseinolytic protease P (ClpP), which leads to an integrated stress response (ISR), cell cycle arrest, and ultimately, p53-independent apoptosis. This makes ONC201 a promising agent, particularly for leukemias with mutated or deleted TP53, which are often resistant to conventional chemotherapy.

Mechanism of Action

ONC201 exerts its anti-leukemic effects through a unique signaling pathway. It directly binds to and activates the mitochondrial protease ClpP. This activation leads to the degradation of specific mitochondrial proteins, impairing mitochondrial function and triggering a cellular stress response. This integrated stress response is characterized by the upregulation of Activating Transcription Factor 4 (ATF4) and its downstream target, C/EBP homologous protein (CHOP),

which collectively promote apoptosis. Concurrently, ONC201 has been shown to inhibit the pro-survival AKT/ERK and mTOR signaling pathways, further contributing to its anti-cancer effects. Notably, this mechanism is independent of the p53 tumor suppressor protein, offering a therapeutic window for p53-deficient or mutated leukemias.

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